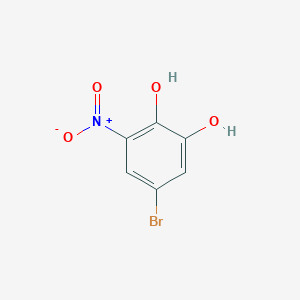
5-Bromo-3-nitrobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves palladium0-mediated Ullmann cross-coupling reactions. For instance, 1-bromo-2-nitrobenzene and its derivatives can be coupled with beta-halo-enals, -enones, or -esters to yield beta-aryl derivatives, which can then be converted into various heterocyclic compounds . Although the synthesis of "5-Bromo-3-nitrobenzene-1,2-diol" is not explicitly described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of "5-Bromo-3-nitrobenzene-1,2-diol" would consist of a benzene ring with a bromine atom and a nitro group attached to it, as well as two hydroxyl groups. The presence of these substituents would influence the electronic properties of the molecule. For example, the nitro group is an electron-withdrawing group, while the hydroxyl groups are electron-donating. This could affect the reactivity of the compound in various chemical reactions .
Chemical Reactions Analysis
The papers describe various reactions involving bromo-nitroarene compounds. For example, the reaction of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester forms monosubstitution adducts, indicating that similar compounds can participate in substitution reactions with amino acids . Additionally, the Smiles rearrangement of bromo-nitroarene compounds can lead to the synthesis of phenothiazines, suggesting that "5-Bromo-3-nitrobenzene-1,2-diol" might undergo similar rearrangements under appropriate conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-3-nitrobenzene-1,2-diol" can be inferred from related compounds. The presence of a bromine atom would likely increase the molecular weight and density compared to unsubstituted benzene-1,2-diol. The nitro group would contribute to the compound's acidity and potentially its solubility in polar solvents. The hydroxyl groups would increase hydrogen bonding capability, affecting boiling point and solubility .
Wissenschaftliche Forschungsanwendungen
Bromination and Derivative Formation
5-Bromo-3-nitrobenzene-1,2-diol is involved in various bromination reactions and derivative formations. A study demonstrated that bromination of hydrobromides of naphthyridines results in derivatives like 3-bromo-1,7-naphthyridine and 5-bromo-1,7-naphthyridine. These derivatives are formed through a process known as the Kress procedure, highlighting the compound's role in generating brominated derivatives in organic chemistry (Plas & Woźniak, 1976).
Synthesis of Functionalized Resorcinarenes
Another application is in the synthesis of functionalized resorcinarenes. The compound 2-nitroresorcinol, which is a derivative of 5-Bromo-3-nitrobenzene-1,2-diol, is used along with formaldehyde in alkaline conditions to synthesize various resorcinarenes. These synthesized products have diverse properties and applications, including potential uses in molecular recognition and supramolecular chemistry (Bourgeois & Stoeckli-Evans, 2005).
Synthesis of Dibromo and Nitrobenzaldehyde Derivatives
The compound is instrumental in the regioselective bromine/lithium exchange leading to the synthesis of derivatives like 4-bromo-2-nitrobenzaldehyde and 6,6′-dibromoindigo. This synthesis highlights its utility in creating important intermediates for further chemical synthesis, such as the production of dyes and pigments (Voss & Gerlach, 1989).
Preparation for Polyether Synthesis
5-Bromo-3-nitrobenzene-1,2-diol, specifically its derivative 5-(Bromomethyl)-1,3-dihydroxybenzene, is used in the synthesis of hyperbranched polyethers. These polymers have applications in material science, especially due to their unique branching and functional group properties (Uhrich, Hawker, Fréchet, & Turner, 1992).
Safety and Hazards
The safety data sheet for 1-Bromo-3-nitrobenzene suggests that it should be handled with care. It advises against getting the compound in eyes, on skin, or on clothing, and recommends ensuring adequate ventilation when handling it . Similar precautions would likely apply to 5-Bromo-3-nitrobenzene-1,2-diol.
Wirkmechanismus
Target of Action
Similar compounds often interact with proteins or enzymes in the cell, altering their function and leading to various downstream effects .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
It is known that benzene derivatives can affect various biochemical pathways through their interaction with different cellular targets .
Result of Action
The compound’s interaction with its cellular targets could lead to various downstream effects, potentially altering cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-nitrobenzene-1,2-diol. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
5-bromo-3-nitrobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)5(9)2-3/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOWHKUCFSOWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-nitrobenzene-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

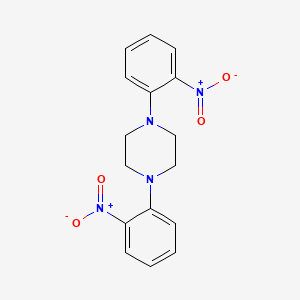
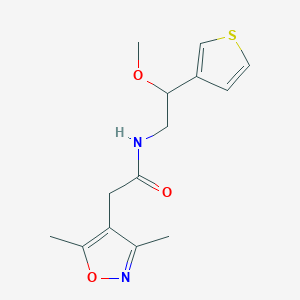
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)
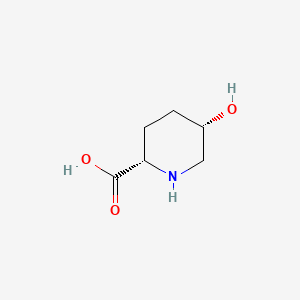
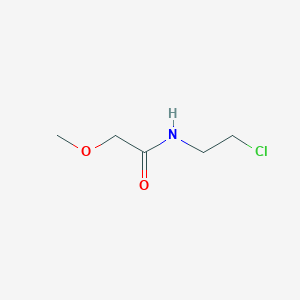


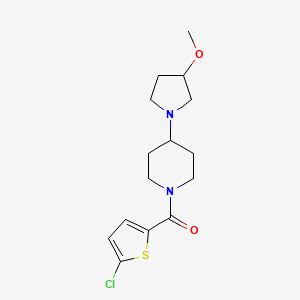
![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)

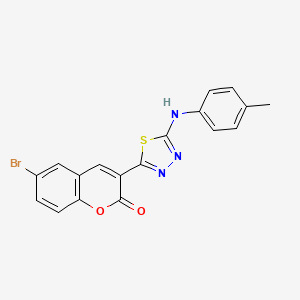
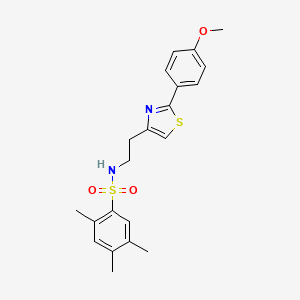
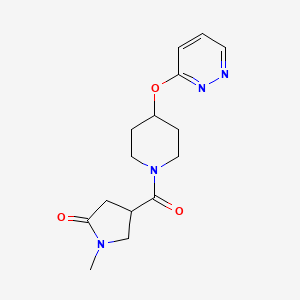
![Tert-butyl 3-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2511777.png)